molecular formula C10H17N3O2 B13627306 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid

Cat. No.: B13627306
M. Wt: 211.26 g/mol
InChI Key: ZPHWBZDIVKWRHP-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions through three key domains:

Functional Group Reaction Types Key Reagents/Conditions
Imidazole ringSubstitution, coordination, oxidationElectrophiles (halogens), metal ions (Mn²⁺/Fe³⁺), H₂O₂
α-Amino groupAcylation, alkylation, Schiff base formationAcetic anhydride, methyl iodide, aldehydes
Carboxylic acidEsterification, salt formation, decarboxylationMethanol/H⁺, NaOH, heat

Electrophilic Substitution

The 2-methylimidazole moiety undergoes regioselective reactions at the N1 and C4 positions:

  • Halogenation : Reacts with bromine in acetic acid to form 4-bromo-2-methylimidazole derivatives .

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C for C5 nitro-group introduction .

Metal Coordination

The imidazole nitrogen acts as a Lewis base, forming coordination complexes:

text
[Mn(H₂O)₃(imidazole)]²⁺ → Enzyme active site mimicry (Kd = 2 μM for arginase I) [6]

This interaction underpins its inhibitory activity against binuclear metalloenzymes like arginase .

Oxidation

Susceptible to peroxide-mediated oxidation:

Imidazole+H2O2Imidazole N-oxide+H2O\text{Imidazole} + \text{H}_2\text{O}_2 \rightarrow \text{Imidazole N-oxide} + \text{H}_2\text{O}

Oxidation occurs preferentially at the N3 position under mild acidic conditions .

Amino Group Modifications

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78–85%).

  • Schiff Base Formation : Condenses with pyridoxal phosphate to generate a fluorescent adduct (λₑₓ = 330 nm, λₑₘ = 450 nm).

Carboxylic Acid Transformations

Reaction Conditions Product
EsterificationMeOH, H₂SO₄, refluxMethyl ester (used in prodrug design)
Salt FormationNaOH (aq)Sodium salt (improved water solubility)
DecarboxylationCu powder, quinoline, 200°C2-Methyl-5-(2-methylimidazolyl)pentane

Arginase Inhibition

The compound competitively inhibits human arginase I (IC₅₀ = 4.7 μM) by:

  • Coordinating to both manganese ions in the active site .

  • Mimicking the tetrahedral intermediate in urea hydrolysis .

Nitric Oxide Synthase Modulation

Weak inhibition observed for neuronal/inducible NOS isoforms (IC₅₀ = 65–3300 μM), suggesting selectivity for arginase over NOS .

Comparative Reactivity with Structural Analogs

Compound Key Differences Reactivity Profile
L-HistidineNative amino acid structureEnhanced metal binding but lower synthetic versatility
5-MethylimidazoleLacks amino acid backboneLimited biochemical activity
Methyl ester derivativeEsterified carboxylic acidImproved membrane permeability

Scientific Research Applications

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Biological Activity

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid, often referred to as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, including neurotransmission and metabolic pathways. This article reviews its biological activity, highlighting relevant studies, case reports, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H15N3C_9H_{15}N_3, with a molecular weight of approximately 169.23 g/mol. Its structure features an amino group, a secondary amine, and an imidazole ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects
    • Studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. These interactions are crucial for modulating neuronal excitability and could have implications in treating neurological disorders.
  • Antitumor Activity
    • Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives containing imidazole rings have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Properties
    • Compounds related to 2-amino acids often exhibit antioxidant activity. This property is vital in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related imidazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its analogs:

StudyFindingsImplications
Identified as a potent inhibitor of cancer cell proliferation in vitroPotential use in cancer therapy
Demonstrated neuroprotective effects in animal modelsPossible application in neurodegenerative disease treatment
Showed antioxidant activity comparable to established antioxidantsCould be developed as a dietary supplement

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-3-4-10(2,11)9(14)15/h5,7H,3-4,6,11H2,1-2H3,(H,14,15)

InChI Key

ZPHWBZDIVKWRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)O)N

Origin of Product

United States

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